molecular formula C10H15NO4 B1255088 Clasto-Lactacystin -lactone

Clasto-Lactacystin -lactone

Cat. No.: B1255088
M. Wt: 213.23 g/mol
InChI Key: FWPWHHUJACGNMZ-NUMRIWBASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clasto-Lactacystin -lactone is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Clasto-Lactacystin -lactone typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-azetidinebutanoic acid with diazo compounds can lead to the formation of the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Clasto-Lactacystin -lactone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Clasto-Lactacystin -lactone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Clasto-Lactacystin -lactone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Clasto-Lactacystin -lactone is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its bicyclic structure provides rigidity and stability, making it a valuable scaffold in drug design and synthesis.

Properties

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

(1S,4R,5S)-1-[(1S)-1-hydroxy-2-methylpropyl]-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione

InChI

InChI=1S/C10H15NO4/c1-4(2)6(12)10-7(15-9(10)14)5(3)8(13)11-10/h4-7,12H,1-3H3,(H,11,13)/t5-,6+,7+,10+/m1/s1

InChI Key

FWPWHHUJACGNMZ-NUMRIWBASA-N

Isomeric SMILES

C[C@@H]1[C@H]2[C@@](C(=O)O2)(NC1=O)[C@H](C(C)C)O

Canonical SMILES

CC1C2C(C(=O)O2)(NC1=O)C(C(C)C)O

Synonyms

c-lact compound
clasto-lactacystin beta-lactone
clasto-lactacystin beta-lactone, (1R-(1alpha(S*),4beta,5alpha))-isome

Origin of Product

United States

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